Fumitremorgin B (Lanosulin) is a tremorgenic mycotoxin [, , ] belonging to the diketopiperazine class of fungal metabolites [, , ]. It is produced by several fungal species, including Aspergillus fumigatus, Neosartorya fischeri, Aspergillus caespitosus, Penicillium piscarium, and Penicillium verruculosum [, , , , ].
Fumitremorgin B is isolated from the fungus Aspergillus fumigatus, alongside its analogs, fumitremorgin A and C. It is classified as a secondary metabolite, specifically within the category of alkaloids, which are organic compounds containing basic nitrogen atoms. The compound's classification as a tremorogenic mycotoxin indicates its potential to induce neurological symptoms in mammals .
The biosynthesis of fumitremorgin B involves a series of enzymatic reactions catalyzed by various enzymes encoded by specific gene clusters identified through genome mining. The pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide F, facilitated by the nonribosomal peptide synthetase known as FtmA. Subsequent steps include:
The total synthesis of fumitremorgin B has also been accomplished through chemical methods involving L-6-methoxytryptophan as a starting material, demonstrating the compound's synthetic accessibility .
Fumitremorgin B's molecular structure can be described as follows:
The structure features a bicyclic framework typical of diketopiperazines, with an indole moiety that contributes to its biological activity. The presence of multiple functional groups, including hydroxyl and prenyl groups, enhances its reactivity and interaction with biological targets .
Fumitremorgin B undergoes various chemical reactions that are significant for both its biosynthesis and potential applications:
These reactions highlight the compound's dynamic nature and its potential for further derivatization in synthetic chemistry.
Fumitremorgin B's mechanism of action primarily involves modulation of neurotransmitter systems in the central nervous system. It exhibits tremorogenic activity through:
Research indicates that fumitremorgin B can induce significant neurotoxic effects in animal models, corroborating its classification as a potent mycotoxin .
Fumitremorgin B possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applicability in research .
Fumitremorgin B has several scientific applications:
Ongoing research aims to explore modifications of fumitremorgin B to enhance its therapeutic profile while minimizing toxicity .
The fumitremorgin biosynthetic gene cluster (BGC) was first identified in A. fumigatus Af293 through genome mining using the prenyltransferase gene cpd1 (from Claviceps purpurea) as a probe. This revealed a ~25-kb locus on chromosome 8 harboring nine core genes (ftmA–ftmH and ftmP) [5] [8]. Functional characterization confirmed this cluster directs the synthesis of fumitremorgins and verruculogen, with gene functions validated through heterologous expression in Aspergillus nidulans and targeted knockouts in producer strains like A. fumigatus BM939 [5] [8]. Notably, cluster expression is strain-dependent, with Af293 failing to produce metabolites under standard conditions due to epigenetic silencing [8].
Table 1: Core Genes in the Fumitremorgin B Biosynthetic Cluster
Gene | Protein Function | Role in Pathway |
---|---|---|
ftmA (Afu8g00170) | Bimodular NRPS | Brevianamide F synthesis |
ftmB | Dimethylallyltryptophan synthase | C2-prenylation of brevianamide F |
ftmC | Cytochrome P450 monooxygenase | Hydroxylation at C6 of tryprostatin B |
ftmD | Methyltransferase | Methylation to form tryprostatin A |
ftmE | FAD-dependent oxidoreductase | Formation of fumitremorgin C |
ftmF/G | Cytochrome P450s | Dihydroxylation of fumitremorgin C |
ftmH | Prenyltransferase | Synthesis of fumitremorgin B |
ftmP | α-Ketoglutarate-dependent dioxygenase | Verruculogen formation |
Orthologous ftm clusters exist in Neosartorya fischeri and Aspergillus strains (A1163, BM939), sharing 85–99% amino acid sequence identity [5] [8]. However, Penicillium species exhibit fragmented homologs, explaining their production of simpler intermediates like verruculogen but not fumitremorgin A [5]. Analysis of 264 A. fumigatus genomes revealed remarkable BGC conservation, with only four novel clusters identified outside the core 34–36 BGCs per isolate [8]. This conservation suggests evolutionary stability in fumitremorgin production.
Table 2: Distribution of Fumitremorgin-Type BGCs in Ascomycetes
Species | BGC Size (kb) | Key Products | Notable Genetic Features |
---|---|---|---|
A. fumigatus Af293 | 25 | Silent cluster | Requires activation (e.g., ΔsirE) |
A. fumigatus BM939 | 25 | Fumitremorgins A/B, verruculogen | Functional ftmH and ftmP |
N. fischeri NRRL181 | 25 | Fumitremorgin A | Intact ftm cluster with ftmH |
Penicillium verruculosum | Fragmentary | Verruculogen | Lacks ftmH homolog |
FtmA (Afu8g00170) initiates biosynthesis via a bimodular NRPS that condenses L-tryptophan and L-proline into the diketopiperazine scaffold brevianamide F (cyclo-L-Trp-L-Pro) [1] [5]. Heterologous expression of ftmA in A. nidulans resulted in brevianamide F accumulation (0.8–1.2 mg/L), confirming its standalone activity without requiring other cluster genes [1] [5]. The enzyme’s adenylation domain selectively activates L-tryptophan (Module 1) and L-proline (Module 2), with a thioesterase domain catalyzing cyclization and release [5].
FtmB catalyzes C2 "regular" prenylation of brevianamide F using dimethylallyl diphosphate (DMAPP) to yield tryprostatin B—a branch point for fumitremorgin-type alkaloids [5] [9]. The recombinant enzyme demonstrated strict regioselectivity for C2 in vitro (kcat = 0.8 s⁻¹) but produced minor C3-prenylated byproducts under high substrate loads [5]. FtmH subsequently attaches a second prenyl group to 12α,13α-dihydroxyfumitremorgin C, generating fumitremorgin B. This step is absent in Penicillium, explaining their inability to produce fumitremorgins [5] [9].
Table 3: Key Enzymatic Modifications in Fumitremorgin B Biosynthesis
Reaction | Enzyme | Substrate | Product | Cofactors/Requirements |
---|---|---|---|---|
Dipeptide formation | FtmA (NRPS) | L-Trp, L-Pro | Brevianamide F | ATP, Mg²⁺ |
C2-prenylation | FtmB (PT) | Brevianamide F | Tryprostatin B | DMAPP |
C6 hydroxylation | FtmC (P450) | Tryprostatin B | 6-Hydroxytryprostatin B | NADPH, O₂ |
C6 methylation | FtmD (MT) | 6-Hydroxytryprostatin B | Tryprostatin A | SAM |
Oxidative cyclization | FtmE (OX) | Tryprostatin A | Fumitremorgin C | FAD |
C12/C13 dihydroxylation | FtmF/G (P450s) | Fumitremorgin C | 12α,13α-Dihydroxyfumitremorgin C | NADPH, O₂ |
C-prenylation | FtmH (PT) | 12α,13α-Dihydroxyfumitremorgin C | Fumitremorgin B | DMAPP |
Endoperoxide formation | FtmP (DOX) | Fumitremorgin B | Verruculogen | α-Ketoglutarate, O₂ |
Three cytochrome P450s (FtmC, FtmF, FtmG) drive structural diversification:
The ftm cluster lacks a pathway-specific transcription factor (PSTF), relying instead on global regulators [7] [8]. Key trans-acting factors include:
The Gene Regulation of Aspergillus fumigatus (GRAsp) platform predicted RogA and HsfA as key ftm cluster regulators through co-expression network analysis [7]. GRAsp integrates RNA-seq data from 42 conditions to infer regulatory modules, successfully identifying:
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